Milenperone-d4
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Overview
Description
Milenperone-d4: is a deuterated form of Milenperone, a compound known for its use as a specific serotonin-S2 antagonist. The molecular formula of this compound is C22H19D4ClFN3O2 , and it has a molecular weight of 419.91 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Milenperone-d4 involves the incorporation of deuterium atoms into the Milenperone molecule. One common synthetic route includes the reaction of 3-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl methanesulfonate with (4-fluorophenyl)(4-piperidinyl)methanone in the presence of sodium carbonate. The reaction is carried out in 4-methyl-2-pentanone under reflux conditions . The product is then purified by column chromatography and recrystallized to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.
Chemical Reactions Analysis
Types of Reactions: Milenperone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzimidazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Milenperone-d4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in studies involving serotonin receptors to understand their role in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating behavioral disorders, epilepsy, and alcoholism.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
Milenperone-d4 exerts its effects by antagonizing serotonin-S2 receptors. This interaction inhibits the binding of serotonin to these receptors, thereby modulating neurotransmission. The compound also exhibits activity at dopamine receptors, contributing to its effects on behavior and mood .
Comparison with Similar Compounds
Milenperone: The non-deuterated form of Milenperone-d4, used for similar applications.
Haloperidol: Another antipsychotic with similar receptor activity but different chemical structure.
Risperidone: A serotonin and dopamine antagonist used in the treatment of schizophrenia and bipolar disorder.
Uniqueness: this compound is unique due to its deuterium content, which provides enhanced stability and allows for more precise studies in NMR spectroscopy. This makes it a valuable tool in both research and industrial applications .
Properties
CAS No. |
1794979-06-8 |
---|---|
Molecular Formula |
C22H23ClFN3O2 |
Molecular Weight |
419.918 |
IUPAC Name |
6-chloro-3-[3-[4-(2,3,5,6-tetradeuterio-4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H23ClFN3O2/c23-17-4-7-20-19(14-17)25-22(29)27(20)11-1-10-26-12-8-16(9-13-26)21(28)15-2-5-18(24)6-3-15/h2-7,14,16H,1,8-13H2,(H,25,29)/i2D,3D,5D,6D |
InChI Key |
DBESQBZOXMCXPV-KDWOUJHVSA-N |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=C(C=C(C=C4)Cl)NC3=O |
Synonyms |
5-Chloro-1-[3-[4-(4-fluorobenzoyl-d4)-1-piperidinyl]propyl]-1,3-dihydro-2H-benzimidazol-2-one; R 34009-d4; |
Origin of Product |
United States |
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